molecular formula C14H9ClF3NO B2937851 2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 400039-63-6

2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol

Cat. No.: B2937851
CAS No.: 400039-63-6
M. Wt: 299.68
InChI Key: NLBFZQCOVUFPHS-UFWORHAWSA-N
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Description

2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol is a chemical compound characterized by its phenolic structure and the presence of a trifluoromethyl group and a chloro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or a base, and may require heating to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol can undergo various chemical reactions, including:

  • Oxidation: : The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The imine group can be reduced to form an amine.

  • Substitution: : The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst can be used.

  • Substitution: : Nucleophiles such as hydroxide, alkoxides, and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized phenolic derivatives.

  • Reduction: : Amines and other reduced forms of the imine group.

  • Substitution: : Substituted phenols and amines.

Scientific Research Applications

2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: : The compound may be used in biological studies to investigate its interactions with various biomolecules and its potential biological activities.

  • Industry: : The compound can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol can be compared with other similar compounds, such as:

  • 2-chloro-4-(trifluoromethyl)pyridine: : Both compounds contain a trifluoromethyl group and a chloro group, but differ in their core structures.

  • 4-chloro-3-(trifluoromethyl)aniline: : Similar in having a trifluoromethyl group and a chloro group, but lacks the phenolic hydroxyl group.

The uniqueness of this compound lies in its phenolic structure, which imparts different chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[[4-chloro-3-(trifluoromethyl)phenyl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c15-12-6-5-10(7-11(12)14(16,17)18)19-8-9-3-1-2-4-13(9)20/h1-8,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBFZQCOVUFPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)Cl)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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